ethyl 2-nitro-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-nitro-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its nitro group at the second position and an ethyl ester group at the fifth position of the imidazole ring. It is a white to off-white solid that is highly soluble in polar solvents .
Preparation Methods
The synthesis of ethyl 2-nitro-1H-imidazole-5-carboxylate can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 2-nitro-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted imidazoles.
Scientific Research Applications
Ethyl 2-nitro-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-nitro-1H-imidazole-5-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to the inhibition of enzyme activity or the disruption of cellular processes . The ester group can also be hydrolyzed to release the active imidazole moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-nitro-1H-imidazole-5-carboxylate can be compared with other similar compounds such as:
Metronidazole: A well-known antimicrobial agent that also contains a nitroimidazole moiety.
Tinidazole: Another antimicrobial agent with a similar structure and mechanism of action.
Omeprazole: A proton pump inhibitor that contains an imidazole ring but lacks the nitro group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7N3O4 |
---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
ethyl 2-nitro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-5(10)4-3-7-6(8-4)9(11)12/h3H,2H2,1H3,(H,7,8) |
InChI Key |
JMSJAPVDMIPABT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
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